molecular formula C9H17NO2 B095144 Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- CAS No. 15871-63-3

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-

Cat. No.: B095144
CAS No.: 15871-63-3
M. Wt: 171.24 g/mol
InChI Key: MZNHXRJHROBAFF-UHFFFAOYSA-N
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Description

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- typically involves the reaction of 4-piperidone with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic addition, where the ethylene oxide ring opens and attaches to the nitrogen atom of the piperidone, forming the hydroxyethyl group. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin is primarily approved for the treatment of HSDD in premenopausal women. It functions by modulating neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for sexual desire. Clinical studies have shown that while it can improve sexual desire, the effectiveness is considered modest and is accompanied by side effects like fatigue and dizziness.

2. Potential Antidepressant Effects
Research has explored Ethanone's role in treating depression due to its influence on serotonin and dopamine pathways. However, findings have been mixed; some studies indicate potential benefits, while others report limited efficacy compared to placebo treatments. This highlights the need for further research to clarify its antidepressant properties.

3. Other Investigational Uses
Limited research has suggested potential applications in treating anxiety disorders and other mood-related conditions, but these areas require more extensive clinical trials to establish efficacy and safety profiles.

Comparative Analysis with Related Compounds

To understand the uniqueness of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]-, it is beneficial to compare it with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl] Piperidine ring + hydroxyethyl + carbonylPotential anticancer and neuroactive effects
1-(2-Hydroxyethyl)piperidine Similar piperidine structure without carbonylNeuroactive effects
Piperidin-2-one Contains a carbonyl but lacks hydroxyethylAntimicrobial properties
4-Piperidinol Hydroxylated piperidine without carbonylAnalgesic activity

This table illustrates how Ethanone's unique combination of functional groups may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of Ethanone:

  • A study published in a peer-reviewed journal examined the impact of Flibanserin on sexual function in women with HSDD. Results indicated a statistically significant improvement in sexual desire compared to placebo groups, though side effects were noted.
  • Another clinical trial focused on the antidepressant potential of Ethanone revealed mixed outcomes; some patients reported improvements in mood symptoms while others did not experience significant changes.

Mechanism of Action

The mechanism of action of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    Ethanone,1-[4-(2-hydroxyethyl)phenyl]-: This compound has a similar structure but with a phenyl ring instead of a piperidine ring.

    4-(2-Hydroxyethyl)piperidine: Lacks the ethanone moiety but shares the hydroxyethyl-piperidine structure.

Uniqueness: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is unique due to its combination of the piperidine ring and the ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- (CAS Number: 15871-63-3) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- has the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of approximately 171.24 g/mol. Its structure includes a piperidine ring substituted with a hydroxyethyl group and a carbonyl group characteristic of ketones. This configuration contributes to its reactivity and interaction capabilities with biological targets.

Pharmacological Potential

Research indicates that Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- exhibits various pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may serve as a lead in drug discovery programs targeting cancer treatment due to its ability to modulate cellular pathways involved in tumor growth and proliferation.
  • Neuroactive Effects : The piperidine derivatives are known for their neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for central nervous system disorders.

The biological activity of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may act through:

  • Receptor Binding : Studies indicate that piperidine derivatives can interact with receptors such as dopamine and serotonin, which are crucial in regulating mood and behavior.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thus influencing physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- against other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl] Piperidine ring + hydroxyethyl + carbonylPotential anticancer and neuroactive effects
1-(2-Hydroxyethyl)piperidine Similar piperidine structure without carbonylNeuroactive effects
Piperidin-2-one Contains a carbonyl but lacks hydroxyethylAntimicrobial properties
4-Piperidinol Hydroxylated piperidine without carbonylAnalgesic activity

This table illustrates how Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- stands out due to its combination of functional groups that may enhance its biological activity compared to other derivatives.

Synthesis Methods

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be synthesized through several methods involving readily available precursors. Common synthetic routes include:

  • Direct Alkylation : This method involves the alkylation of piperidine with hydroxyethyl halides.
  • Carbonylation Reactions : Utilizing carbonyl compounds in the presence of catalysts to introduce the ketone functionality.

These synthesis methods highlight the versatility in producing this compound for research purposes.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXRJHROBAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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